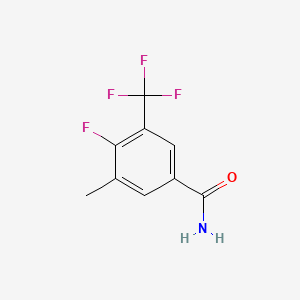

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoro-3-methyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO/c1-4-2-5(8(14)15)3-6(7(4)10)9(11,12)13/h2-3H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFJVYYVOCZDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231880 | |

| Record name | Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-88-7 | |

| Record name | Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary target of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme. This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to cellular respiration and energy production.

Mode of Action

This compound acts as an inhibitor of the Succinate Dehydrogenase enzyme. The compound forms hydrogen bonds and pi-pi interactions with the enzyme, which can explain its potential mechanism of action.

Biochemical Pathways

By inhibiting the Succinate Dehydrogenase enzyme, this compound disrupts the citric acid cycle. This disruption can lead to a decrease in the production of ATP, the primary energy currency of the cell, and an accumulation of succinate in the cell.

Result of Action

The inhibition of the Succinate Dehydrogenase enzyme by this compound can lead to a decrease in cellular respiration and energy production. This can result in the death of cells, particularly in fungi, where the compound has shown good antifungal activity.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity.

Biochemische Analyse

Biochemical Properties

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its lipophilicity, which can influence its interaction with hydrophobic pockets in proteins. This interaction can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme involved. For instance, this compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, the compound’s amide group can form hydrogen bonds with amino acid residues in proteins, further influencing its biochemical interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as changes in cell proliferation, apoptosis, and differentiation. Furthermore, the compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to shifts in metabolic flux and alterations in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and receptors. For example, this compound can bind to the active site of enzymes, leading to competitive inhibition. This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of metabolites with different biochemical properties, which can further influence cellular processes. Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal effects in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can influence the compound’s biochemical properties and its interactions with other biomolecules. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic compartments. Transporters and binding proteins can also facilitate the compound’s distribution within cells, influencing its localization and accumulation. For example, this compound can interact with albumin and other plasma proteins, affecting its bioavailability and distribution in tissues.

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. For instance, this compound’s presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.

Biologische Aktivität

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity, mechanism of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a benzene ring substituted with fluorine and trifluoromethyl groups, which are known to enhance the biological activity of compounds through improved binding affinity to various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various benzamides, compounds similar to this compound demonstrated effective inhibition against several microbial strains, outperforming traditional antibiotics in some cases .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, its analogs have been reported to induce cytotoxic effects on various cancer cell lines, suggesting a promising avenue for cancer therapy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances the compound's lipophilicity and binding affinity to enzymes and receptors involved in critical biological pathways, including those related to cell signaling and metabolism .

Case Studies

- Zebrafish Model : A study utilizing zebrafish embryos as a model organism demonstrated the compound's toxicity and biological activity. The results indicated that certain derivatives exhibited higher toxicity levels, prompting further investigation into their safety profiles .

- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that this compound significantly inhibited cell growth, with IC50 values indicating potent activity against specific cancer types. These findings support its potential as a lead compound for developing new anticancer agents.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Tested Model | IC50/EC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Various microbial strains | <10 µM | Effective against resistant strains |

| Anticancer | Cancer cell lines | 0.01 - 10 µM | Induces apoptosis and inhibits proliferation |

| Toxicity | Zebrafish embryos | N/A | Higher toxicity observed in certain derivatives |

Wissenschaftliche Forschungsanwendungen

Antiparasitic Agents

One of the notable applications of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is as an intermediate in the synthesis of antiparasitic agents. It has been identified as a precursor for compounds like Ulifoxolaner, which is used to treat parasitic infections in animals. The trifluoromethyl group contributes to the compound's efficacy by enhancing its interaction with biological targets .

Anticancer Research

Research indicates that fluorinated compounds, including this compound, may exhibit anticancer properties. Studies have shown that fluorinated benzamides can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. This potential has led to ongoing investigations into its use in cancer therapeutics .

Herbicides

The compound has been explored for its herbicidal properties. Its structure allows it to function effectively against a variety of weeds while minimizing damage to crops. The incorporation of trifluoromethyl groups enhances herbicidal activity, making it a candidate for developing new herbicides that are more effective and environmentally friendly .

Data Tables

Case Study 1: Antiparasitic Synthesis

A study focused on the synthesis of Ulifoxolaner demonstrated that this compound could be synthesized with high purity and yield using efficient chemical methods. The resulting compound showed significant antiparasitic activity in vivo, validating its application in veterinary medicine .

Case Study 2: Herbicidal Efficacy

In agricultural trials, formulations containing this compound were tested against common weed species. Results indicated a substantial reduction in weed biomass compared to untreated controls, showcasing its potential as a novel herbicide .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position and Bioactivity :

- The position of fluorine and trifluoromethyl groups significantly impacts biological activity. For example, 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide () demonstrated strong antimicrobial effects, likely due to the hydroxyl group enhancing hydrogen bonding with bacterial targets . In contrast, the absence of a hydroxyl group in this compound may reduce polar interactions but improve membrane permeability.

- Fluopyram’s pyridine-ethyl linkage (absent in the target compound) underscores the importance of heterocyclic extensions for fungicidal specificity .

Lipophilicity and Solubility :

- The trifluoromethyl group increases lipophilicity across all analogues, but solubility varies. For instance, the sodium salt of the herbicidal benzamide () shows how ionic derivatives improve aqueous solubility for agrochemical applications .

Toxicity and Metabolic Stability :

- Fluorine and trifluoromethyl groups generally enhance metabolic stability by resisting oxidative degradation. However, compounds like 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide () exhibit higher cytotoxicity (82–90% growth inhibition), likely due to nitro group-derived reactive intermediates .

Pharmacological and Agrochemical Comparisons

- Antimicrobial Activity : Salicylamides with hydroxyl and chloro substituents () outperform simpler benzamides in bacterial growth inhibition, suggesting that additional polar groups enhance target binding .

- Herbicidal vs. Fungicidal Activity : The sodium salt benzamide () and Fluopyram () demonstrate how trifluoromethyl positioning and auxiliary groups (e.g., tetrazolyl, pyridinyl) dictate agricultural applications .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide typically follows a multi-step pathway involving:

- Halogenation and substitution reactions on a suitably substituted benzene ring.

- Introduction of trifluoromethyl groups to enhance lipophilicity and stability.

- Conversion of intermediates such as nitriles or halogenated aromatics into the benzamide functionality.

Key Intermediate Preparation: 3-Fluoro-4-(trifluoromethyl)benzonitrile

A critical intermediate in the synthesis is 3-fluoro-4-(trifluoromethyl)benzonitrile, which can be prepared via a sequence of nitration, reduction, bromination, diazotization, and substitution reactions starting from ortho-fluoro benzotrifluoride.

| Step | Reaction Type | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1. Nitration | Electrophilic aromatic substitution | React ortho-fluoro benzotrifluoride with sulfuric acid and nitric acid at 0–150 °C | Formation of 3-trifluoromethyl-4-fluoronitrobenzene |

| 2. Reduction | Nitro to amine | Use reductive agents such as Fe powder + ammonium chloride in aqueous/alcoholic solvents | Conversion to 3-trifluoromethyl-4-fluoroaniline |

| 3. Bromination | Electrophilic substitution | Bromination of amine with bromine in acetic acid at 0–60 °C | Formation of 2-bromo-4-fluoro-5-trifluoromethylaniline |

| 4. Diazotization | Formation of diazonium salt | Treat amine with sodium nitrite under acidic conditions at 20–55 °C | Diazonium salt intermediate |

| 5. Substitution | Replacement of diazonium group | Use reductive agent (hypophosphorous acid) to replace diazonium with bromine | Formation of 3-fluoro-4-methyl bromobenzene trifluoride |

| 6. Cyanation | Nucleophilic aromatic substitution | React bromide with metal cyanides (CuCN, KCN, NaCN) in solvents like NMP, DMSO, or DMF at 60–250 °C | Formation of 3-fluoro-4-trifluoromethylbenzonitrile |

This method is characterized by mild reaction conditions, high yields, and is suitable for industrial production.

Conversion of Nitrile to Benzamide

The nitrile intermediate (3-fluoro-4-trifluoromethylbenzonitrile) can be converted to the corresponding benzamide via hydrolysis or amidation reactions.

- Hydrolysis : Acidic or basic hydrolysis of the nitrile group under controlled temperature yields the benzamide.

- Amidation : Direct conversion using reagents such as hydroxylamine or catalytic hydration can also be employed.

Though specific detailed protocols for this step on this compound are less documented, standard organic synthesis principles apply.

Alternative Method: Direct Preparation from Substituted Benzotrifluoride

Another approach involves the preparation of 3-chloro-4-fluoro-5-trifluoromethyl trifluoroacetophenone as an intermediate, which can be further transformed into the target benzamide.

- Bromination of 2-fluoro-3-chlorotrifluoromethane in solvents such as acetonitrile.

- Formation of Grignard reagent by reaction with magnesium in tetrahydrofuran (THF).

- Reaction with ethyl trifluoroacetate to form trifluoroacetophenone derivatives.

- Subsequent functional group modifications to achieve the benzamide structure.

This method features high purity (GC > 98.5%) and yields around 79.8% for the intermediate, highlighting its efficiency.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reactions | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ortho-fluoro benzotrifluoride | Nitration → Reduction → Bromination → Diazotization → Cyanation | 0–250 °C, various solvents | High | Industrially viable, mild conditions |

| 2 | 2-fluoro-3-chlorotrifluoromethane | Bromination → Grignard formation → Acylation | THF, acetonitrile, 40 °C | ~80 | High purity, suitable for scale-up |

| 3 | 3-fluoro-4-trifluoromethylbenzonitrile | Hydrolysis/Amidation | Acidic/basic aqueous media | Variable | Converts nitrile to benzamide functionality |

Research Findings and Considerations

- The trifluoromethyl group significantly enhances the compound's stability and lipophilicity, which is critical in agrochemical applications.

- Fluorination and trifluoromethylation steps require careful control of reaction temperature and stoichiometry to avoid side reactions.

- The use of metal cyanides in substitution steps necessitates strict safety and environmental controls due to toxicity.

- The methods described provide flexibility in choosing intermediates and reagents based on availability and scale.

Q & A

Basic: What are the recommended synthetic routes for 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, and what reaction conditions optimize yield?

Answer:

The synthesis typically involves coupling a benzamide precursor with a fluorinated aromatic amine. A standard method is the reaction of 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid with an appropriate amine using coupling agents like HATU or EDC in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen . For example, describes a similar benzamide synthesis via O-benzyl hydroxylamine coupling, emphasizing the need for dry conditions and controlled stoichiometry to minimize side reactions. Yield optimization requires monitoring reaction temperature (typically 0–25°C) and using catalysts like DMAP.

Basic: How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Answer:

Key techniques include:

- NMR Spectroscopy : and NMR to verify fluorine positioning and methyl group integration .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight and isotopic patterns, as demonstrated in for related trifluoromethylbenzamides.

- X-ray Crystallography : For resolving regiochemical ambiguities, as seen in for a structurally analogous RAF inhibitor.

Basic: What are the solubility and stability profiles of this compound under various pH and solvent conditions?

Answer:

Solubility is highly solvent-dependent. The trifluoromethyl group enhances lipophilicity, making it soluble in DCM, DMSO, or THF but poorly soluble in water. Stability studies (e.g., via HPLC) should assess degradation under acidic/basic conditions. highlights that substituents like tetrahydropyranyl oxy-groups can improve aqueous solubility without compromising activity.

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) for this compound?

Answer:

Contradictions often arise from dynamic effects or impurities. Strategies include:

- Variable Temperature NMR : To identify rotational barriers or conformational changes affecting shifts .

- 2D NMR (COSY, NOESY) : To assign coupling partners and confirm substituent positions.

- Comparative Analysis : Cross-referencing with PubChem data () for analogous trifluoromethylbenzamides.

Advanced: What biochemical assays are suitable for evaluating its enzyme inhibition potential?

Answer:

- Kinase Inhibition Assays : Use fluorescence polarization or ADP-Glo™ kits to measure IC against kinases like RAF ().

- Bacterial Proliferation Studies : For antimicrobial activity, monitor growth inhibition in E. coli cultures, as suggested in for acps-pptase-targeting analogs.

- Isothermal Titration Calorimetry (ITC) : To quantify binding affinity to target enzymes .

Advanced: How can synthetic yields be improved for large-scale production without compromising enantiomeric purity?

Answer:

- Flow Chemistry : Enables precise control of reaction parameters (residence time, temperature) to reduce byproducts.

- Chiral Catalysts : Use palladium or organocatalysts for asymmetric synthesis. ’s protocol for benzamide coupling under anhydrous conditions can be adapted with chiral auxiliaries.

- Purification Optimization : Employ preparative HPLC with chiral columns or recrystallization in ethanol/water mixtures .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

Answer:

- Molecular Docking (AutoDock Vina) : Model binding to kinase active sites (e.g., RAF), leveraging crystal structures from the RCSB PDB ().

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : Relate substituent effects (e.g., fluorine electronegativity) to inhibitory activity using datasets from .

Basic: What analytical techniques validate the absence of toxic byproducts (e.g., genotoxic impurities) in synthesized batches?

Answer:

- LC-MS/MS : Detect trace impurities (<0.1%) using MRM modes.

- Ames Test : Screen for mutagenicity in Salmonella strains.

- Elemental Analysis : Verify halogen content (F, Cl) matches theoretical values .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Answer:

The -CF group enhances metabolic stability by resisting cytochrome P450 oxidation, as observed in ’s RAF inhibitor. However, it may reduce aqueous solubility. LogP calculations (e.g., via ChemDraw) and permeability assays (Caco-2 cell monolayers) are critical for optimizing bioavailability.

Advanced: What strategies identify off-target effects in cellular models?

Answer:

- Proteome Profiling (KinomeScan) : Screen against 468 kinases to assess selectivity .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing effects in wild-type vs. enzyme-deficient cells.

- Transcriptomics (RNA-seq) : Identify dysregulated pathways post-treatment, as applied in ’s efficacy studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.